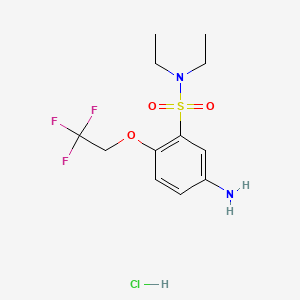
5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride is a chemical compound with potential implications in various fields of research and industry. This compound is characterized by its unique structure, which includes an amino group, diethyl groups, a trifluoroethoxy group, and a sulfonamide group, all attached to a benzene ring.
Méthodes De Préparation
The synthesis of 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 5-amino-2-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride with N,N-diethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and sulfonamide groups.
Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonamide derivatives such as sulfamethoxazole, sulfasalazine, and sulfadiazine. These compounds share the sulfonamide functional group but differ in their specific structures and substituents. The unique trifluoroethoxy group in 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride distinguishes it from other sulfonamides, potentially offering different biological activities and applications .
Propriétés
Formule moléculaire |
C12H18ClF3N2O3S |
|---|---|
Poids moléculaire |
362.80 g/mol |
Nom IUPAC |
5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H17F3N2O3S.ClH/c1-3-17(4-2)21(18,19)11-7-9(16)5-6-10(11)20-8-12(13,14)15;/h5-7H,3-4,8,16H2,1-2H3;1H |
Clé InChI |
LIJDOJMQPRDPLF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OCC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


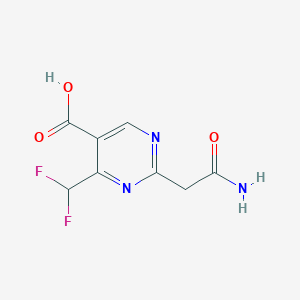
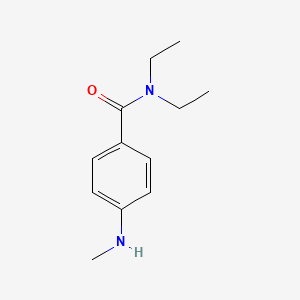
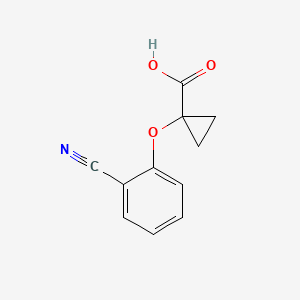
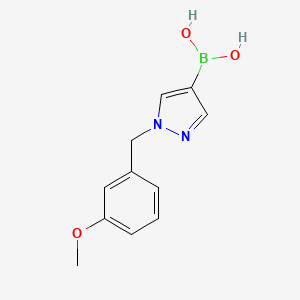
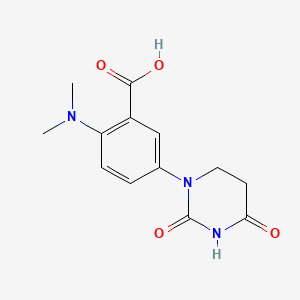
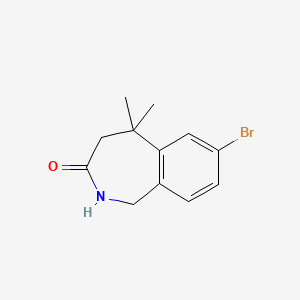
![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
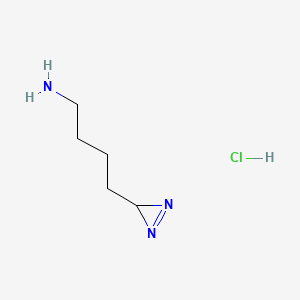
![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
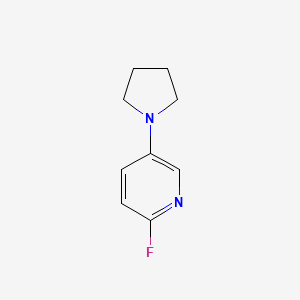
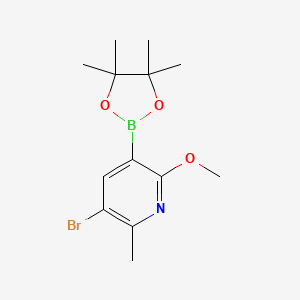
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
